2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol
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Overview
Description
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . The specific compound this compound has a bromine atom attached to the triazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1,2,3-triazole with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction produces the corresponding 2-substituted 4-bromo-1,2,3-triazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triazole ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Alkyl halides, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Various 2-substituted 4-bromo-1,2,3-triazoles.
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, influencing their activity. The presence of the bromine atom and hydroxyl group can further modulate its interactions and effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but without the bromine atom.
4-bromo-1,2,3-triazole: A closely related compound with a bromine atom but lacking the ethan-1-ol group.
2-(1H-1,2,3-triazol-1-yl)ethanol: A similar compound with a different substitution pattern on the triazole ring.
Uniqueness
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the ethan-1-ol group, which can influence its chemical reactivity and biological properties. This combination of functional groups can provide distinct advantages in various applications, including enhanced binding affinity to molecular targets and improved solubility in biological systems .
Properties
IUPAC Name |
2-(4-bromotriazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c5-4-3-6-8(7-4)1-2-9/h3,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADXICXMXZAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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